3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol

CAS No.: 1227601-30-0

Cat. No.: VC2766677

Molecular Formula: C8H6F5NO2

Molecular Weight: 243.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227601-30-0 |

|---|---|

| Molecular Formula | C8H6F5NO2 |

| Molecular Weight | 243.13 g/mol |

| IUPAC Name | [3-(difluoromethoxy)-6-(trifluoromethyl)pyridin-2-yl]methanol |

| Standard InChI | InChI=1S/C8H6F5NO2/c9-7(10)16-5-1-2-6(8(11,12)13)14-4(5)3-15/h1-2,7,15H,3H2 |

| Standard InChI Key | UVTOBYKUVAYTFQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1OC(F)F)CO)C(F)(F)F |

| Canonical SMILES | C1=CC(=NC(=C1OC(F)F)CO)C(F)(F)F |

Introduction

Chemical Identity and Properties

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol is characterized by specific identifiers and molecular properties that distinguish it from other fluorinated pyridine derivatives. The compound's formal identification parameters and physical characteristics are outlined below.

Molecular Identity

The compound possesses distinct chemical identifiers that facilitate its cataloging and reference in scientific literature and databases. Table 1 presents the key identification parameters.

Table 1: Chemical Identity Parameters of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol

| Parameter | Value |

|---|---|

| CAS Number | 1227601-30-0 |

| Molecular Formula | C8H6F5NO2 |

| Molecular Weight | 243.13 g/mol |

| IUPAC Name | [3-(difluoromethoxy)-6-(trifluoromethyl)pyridin-2-yl]methanol |

| Standard InChI | InChI=1S/C8H6F5NO2/c9-7(10)16-5-1-2-6(8(11,12)13)14-4(5)3-15/h1-2,7,15H,3H2 |

| Standard InChIKey | UVTOBYKUVAYTFQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1OC(F)F)CO)C(F)(F)F |

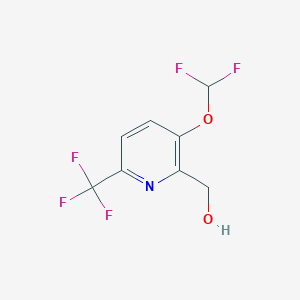

The compound features a pyridine ring with three key functional groups: a difluoromethoxy (-OCHF2) substituent at the 3-position, a trifluoromethyl (-CF3) group at the 6-position, and a hydroxymethyl (-CH2OH) moiety at the 2-position.

Physical Properties

While comprehensive physical property data specific to 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol is limited in the available literature, certain properties can be reasonably inferred based on its structure and comparison with analogous compounds.

Based on related trifluoromethylpyridine derivatives, the compound is likely to exhibit the following physical characteristics:

-

Physical state: Solid at room temperature

-

Color: White to off-white crystalline solid

-

Solubility: Likely soluble in common organic solvents (acetone, dichloromethane, THF), with limited water solubility

-

Stability: Relatively stable under normal storage conditions, but potentially sensitive to moisture

The presence of fluorine atoms in both the difluoromethoxy and trifluoromethyl groups significantly influences its physical properties, typically increasing lipophilicity and metabolic stability compared to non-fluorinated analogues .

Structural Characteristics and Conformation

Electronic and Steric Properties

The structural components of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol confer unique electronic and steric effects that influence its chemical behavior and potential applications.

The trifluoromethyl group at the 6-position is strongly electron-withdrawing, decreasing the electron density of the pyridine ring and reducing its basicity. This effect influences the reactivity patterns of the compound, particularly regarding electrophilic and nucleophilic substitution reactions .

Studies on related compounds indicate that the hydroxymethyl group at the 2-position can participate in hydrogen bonding interactions, which may influence crystal packing arrangements and solubility properties .

Conformational Analysis

Synthesis and Preparation Methods

Key Synthetic Transformations

Several key transformations reported for related compounds may be applicable to the synthesis of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol:

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol would be expected to show a molecular ion peak at m/z 243 corresponding to its molecular weight, along with characteristic fragmentation patterns. Common fragmentation pathways might include loss of the hydroxymethyl group, cleavage of the difluoromethoxy moiety, and fragmentation of the pyridine ring .

Future Research Directions

Synthetic Methodology Development

Further research into efficient synthetic routes for 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol and related compounds is warranted. Potential areas of investigation include:

-

Development of direct difluoromethoxylation methods applicable to trifluoromethylpyridines

-

Exploration of regioselective functionalization strategies for multiply substituted pyridines

-

Investigation of catalytic methods for introducing fluorinated substituents under mild conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume